n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is an organic compound that features a cyclopropyl group attached to an acetamide moiety, which is further connected to a 2,3-dihydrobenzo[b][1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require careful control of temperature and solvent choice to minimize side reactions and maximize yield.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency . This process often involves the use of specialized equipment and reagents to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- N-benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
Uniqueness
n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is unique due to its cyclopropyl group, which imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
n-Cyclopropyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical details:
- IUPAC Name : this compound
- CAS Number : 923122-00-3
- Molecular Formula : C₁₃H₁₅NO₃
- Molecular Weight : 233.267 g/mol
Structure
The structure of this compound features a cyclopropyl group linked to a dihydrobenzo[dioxin] moiety through an acetamide functional group. This unique combination is believed to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have shown promising results in inhibiting cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Table 1: Antitumor Activity of Related Compounds
Compound Name | IC50 (µM) | Target |
---|---|---|
Compound A | 15 | EGFR |
Compound B | 20 | BRAF |
This compound | TBD | TBD |
Neuropharmacological Effects
Studies on related compounds have shown interactions with serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant-like effects. The binding affinities for these receptors can provide insights into the neuropharmacological profile of this compound.
Table 2: Binding Affinities for Serotonin Receptors
Compound Name | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
---|---|---|
Compound C | 17 | 0.71 |
Compound D | TBD | TBD |
This compound | TBD | TBD |
The proposed mechanism involves the interaction with various molecular targets including enzymes and receptors. The unique structural elements allow it to bind effectively at active sites, influencing metabolic pathways and gene expression.
Case Study 1: Antitumor Efficacy
In a recent study evaluating a series of related compounds for their antitumor efficacy against specific cancer cell lines, n-Cyclopropyl derivatives demonstrated a dose-dependent inhibition of cell growth. The study highlighted the importance of the cyclopropyl group in enhancing biological activity.
Case Study 2: Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological properties of similar compounds indicated that those interacting with serotonin receptors exhibited significant behavioral changes in animal models. These findings suggest that n-Cyclopropyl derivatives may also possess antidepressant-like effects.
Properties
IUPAC Name |
N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(14-10-2-3-10)8-9-1-4-11-12(7-9)17-6-5-16-11/h1,4,7,10H,2-3,5-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGYRBGULLWJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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